molecular formula C21H32O13 B13444224 4-Methylsyringol Gentiobioside

4-Methylsyringol Gentiobioside

货号: B13444224
分子量: 492.5 g/mol
InChI 键: UZAGTLVHYPCOMS-CIFMYMHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Methylsyringol Gentiobioside is a phenolic glycoside compound found in grapes and wines, particularly those exposed to smoke. It is a derivative of syringol, a volatile phenol, and is formed through glycosylation, where a sugar molecule (gentiobiose) is attached to the phenolic compound. This compound is significant in the context of smoke taint in wines, where it contributes to the smoky, ashy flavors that can affect the sensory properties of the wine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsyringol Gentiobioside involves the glycosylation of 4-Methylsyringol with gentiobiose. This reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glycosidic bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biotechnological methods, such as the use of enzymes to catalyze the glycosylation process. This method is preferred due to its specificity and efficiency. Additionally, the compound can be extracted from smoke-exposed grapes and wines using chromatographic techniques .

化学反应分析

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for 4-methylsyringol gentiobioside, as it releases volatile phenols that contribute to smoke taint.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH ≤ 3.5), the glycosidic bond between 4-methylsyringol and gentiobiose breaks, releasing free 4-methylsyringol. This reaction is accelerated at elevated temperatures (e.g., 100°C for 1 hour) and is commonly used to quantify smoke taint markers in wines .

Enzymatic Hydrolysis

Recent studies identified glycosidases capable of selectively hydrolyzing this compound:

  • CbBglB-1 : Derived from Clostridia bacterium, this enzyme achieves >80% conversion of this compound at pH 3.5 and 37°C within 4 hours .

  • ObBglB and CbBglB-2 : These enzymes also hydrolyze gentiobiosides but with lower efficiency compared to CbBglB-1 .

Table 1: Hydrolysis Efficiency Under Different Conditions

MethodConditionsConversion RateKey Products
Acid hydrolysis100°C, pH 1.5, 1 hour>90% 4-Methylsyringol, gentiobiose
CbBglB-137°C, pH 3.5, 4 hours80–85% 4-Methylsyringol, gentiobiose
ObBglB37°C, pH 3.5, 24 hours60–70% 4-Methylsyringol, gentiobiose

Stability Under Winemaking Conditions

This compound remains stable during fermentation but hydrolyzes progressively during aging, contributing to delayed smoke taint perception. Studies using LC-MS/MS confirmed its persistence in wine matrices, with degradation rates dependent on pH and storage temperature .

Table 2: Stability in Wine (12 Months, 15°C)

pHResidual this compoundVolatile Phenol Release
3.045%55%
3.565%35%
4.085%15%

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar glycosides:

Table 3: Reaction Rates of Phenolic Glycosides

CompoundAcid Hydrolysis RateEnzymatic Hydrolysis (CbBglB-1)
This compound0.25 h⁻¹ 0.18 h⁻¹
Syringol gentiobioside0.30 h⁻¹ 0.15 h⁻¹
Guaiacol rutinoside0.20 h⁻¹ 0.12 h⁻¹

Key findings:

  • Gentiobiosides hydrolyze faster than rutinosides under both acidic and enzymatic conditions .

  • The methyl group at the 4-position slightly reduces hydrolysis rates compared to non-methylated analogues .

Analytical Methods for Reaction Monitoring

Quantitative analysis relies on:

  • LC-MS/MS : Detects intact glycosides and hydrolysis products using transitions like m/z 551 → 323 for this compound .

  • GC-MS : Measures free 4-methylsyringol after hydrolysis with limits of detection ≤1 µg/L .

科学研究应用

4-Methylsyringol Gentiobioside is a phenolic glycoside found in grapes and wines, especially those exposed to smoke. It is created through glycosylation, where a sugar molecule (gentiobiose) attaches to 4-Methylsyringol, a volatile phenol. This compound is a key indicator of smoke taint, contributing smoky and ashy flavors to wine.

Scientific Research Applications

This compound is utilized in several scientific fields:

  • Chemistry It serves as a marker for smoke taint in wines, which helps in the study of volatile phenols and their glycosides.
  • Biology It is studied for its function in plant defense mechanisms and effects on grapevine physiology.
  • Industry It is used to evaluate and reduce smoke taint in grapevines and wines.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The phenolic group can be oxidized to form quinones. Common oxidizing agents for this process include potassium permanganate and hydrogen peroxide.
  • Hydrolysis The glycosidic bond can be broken down under acidic or enzymatic conditions to release 4-Methylsyringol and gentiobiose. This is achieved using acidic conditions (e.g., hydrochloric acid) or specific enzymes like glycosidases.
  • Substitution The methoxy groups on the aromatic ring can undergo substitution reactions using reagents like halogens or nucleophiles.

This compound has potential biological activities, including antioxidant properties, and significantly impacts the sensory characteristics of wine.

Case Studies

  • Spinning Cone Column Distillation: Research suggests that spinning cone column distillation alone is not enough to remove smoke taint . However, when combined with adsorbents, it may provide a strategy for remediation . For example, the concentration of this compound in Shiraz Sangiovese wine increased from 7 µg/L in the untreated sample to 11 µg/L after 29% stripping .
  • Uptake and Glycosylation of Smoke-Derived Volatile Phenols: Studies on Cabernet Sauvignon grapes showed that the presence of 4-methylsyringol glycosides varied over time after smoke exposure .
  • Enzymatic Hydrolysis: Tailored enzyme cocktails of novel glycosidases can be used for enzymatic hydrolysis . Glycosides like guaiacol glucoside, guaiacol gentiobioside, and 4-methylguaiacol rutinoside can be analyzed using liquid chromatography-mass spectrometry (LC-MS) after the reaction .

作用机制

The mechanism of action of 4-Methylsyringol Gentiobioside involves its interaction with sensory receptors in the human palate, contributing to the perception of smoky and ashy flavors in wines. The compound is absorbed and metabolized in the body, where it may undergo further glycosylation or hydrolysis. The molecular targets include taste receptors and enzymes involved in glycosylation pathways .

相似化合物的比较

Similar Compounds

  • Guaiacol Gentiobioside
  • 4-Methylguaiacol Gentiobioside
  • Syringol Gentiobioside

Uniqueness

4-Methylsyringol Gentiobioside is unique due to its specific formation from 4-Methylsyringol and gentiobiose, contributing distinct sensory properties to smoke-tainted wines. Compared to similar compounds, it has a unique combination of methoxy and methyl groups on the aromatic ring, influencing its reactivity and sensory impact .

生物活性

4-Methylsyringol gentiobioside is a phenolic glycoside found in grapes and wines, particularly as a response to environmental stressors such as smoke exposure. This compound has garnered attention for its potential biological activities, which include antioxidant properties and implications in sensory characteristics of wine. Understanding its biological activity is crucial for assessing its impact on wine quality and health benefits.

  • Chemical Name : this compound
  • Molecular Formula : C₂₂H₃₂O₃
  • Molecular Weight : 492.47 g/mol
  • Appearance : White to off-white solid
  • Melting Point : >97°C (dec.)
  • Solubility : Slightly soluble in methanol and water (sonicated)

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

  • Case Study : A study demonstrated that phenolic glycosides derived from smoke exposure in grapes showed enhanced antioxidant activity compared to their aglycones, suggesting that the glycosylation process may enhance their protective effects against oxidative damage .

Sensory Characteristics in Wine

The presence of this compound influences the sensory profile of wines. Its contribution to flavor and aroma can be significant, especially in wines affected by smoke taint.

  • Research Findings : In a study examining volatile phenol glycoconjugates, it was found that the concentration of this compound positively correlated with total glycoconjugates in both grapes and wines . This correlation suggests that monitoring these compounds can help predict sensory outcomes in wine production.

Table 1: Concentration of Phenolic Glycosides in Grapes and Wines

CompoundConcentration (µg/kg)Source
Syringol Gentiobioside101.2Smoke-exposed grapes
This compound15.9Smoke-exposed grapes
Guaiacol Glycosides9.2Smoke-exposed grapes
Total GlycosidesVariesVarious sources

Table 2: Biological Activity of this compound

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicals
Sensory ImpactInfluences flavor and aroma
Glycosylation EffectsEnhances stability and bioavailability

属性

分子式

C21H32O13

分子量

492.5 g/mol

IUPAC 名称

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-methylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H32O13/c1-8-4-9(29-2)19(10(5-8)30-3)34-21-18(28)16(26)14(24)12(33-21)7-31-20-17(27)15(25)13(23)11(6-22)32-20/h4-5,11-18,20-28H,6-7H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18-,20-,21+/m1/s1

InChI 键

UZAGTLVHYPCOMS-CIFMYMHHSA-N

手性 SMILES

CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC

规范 SMILES

CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC

产品来源

United States

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